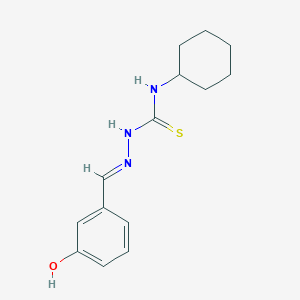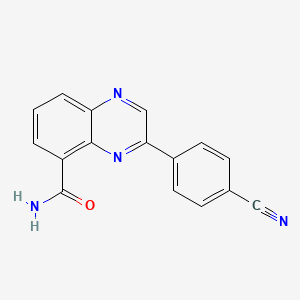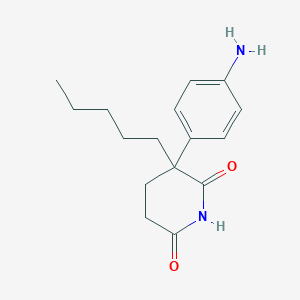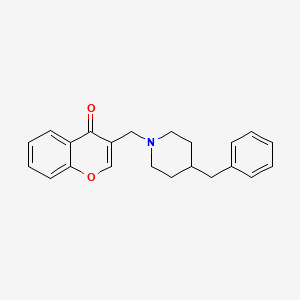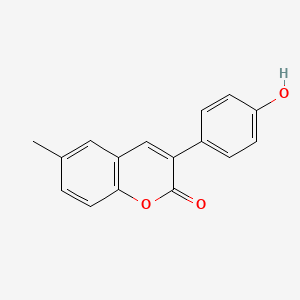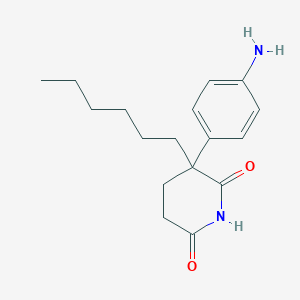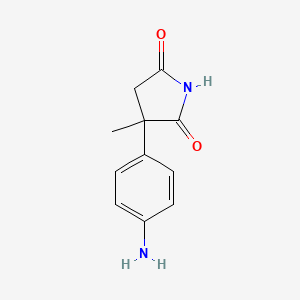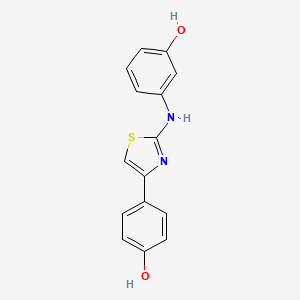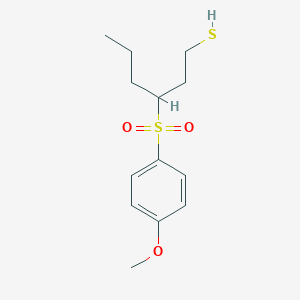
3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-fenil)-6,7-dimetoxiquinolina es un compuesto aromático heterocíclico que presenta un núcleo de quinolina sustituido con un grupo 4-fluorofenilo en la posición 3 y grupos metoxi en las posiciones 6 y 7
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(4-Fluoro-fenil)-6,7-dimetoxiquinolina generalmente implica reacciones orgánicas de varios pasos. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono. Esta reacción implica el acoplamiento de un derivado de ácido borónico con un haluro de arilo en presencia de un catalizador de paladio .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la reacción de acoplamiento de Suzuki-Miyaura para la síntesis a gran escala. Esto incluye la selección de reactivos de boro apropiados, la optimización de las condiciones de reacción como la temperatura y el solvente, y la garantía de altos rendimientos y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(4-Fluoro-fenil)-6,7-dimetoxiquinolina puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción se pueden usar para modificar el anillo de quinolina o los sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de quinolina .
Aplicaciones Científicas De Investigación
3-(4-Fluoro-fenil)-6,7-dimetoxiquinolina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(4-Fluoro-fenil)-6,7-dimetoxiquinolina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
4-Fluorofenilacetileno: Otro compuesto aromático fluorado con diferentes grupos funcionales y aplicaciones.
5-(4-Fluorofenil)-3-(naftalen-1-il)-1-fenil-1H-pirazol: Un compuesto con un grupo fluorofenilo similar pero con diferente estructura central y propiedades.
Unicidad
3-(4-Fluoro-fenil)-6,7-dimetoxiquinolina es única debido a su patrón de sustitución específico en el anillo de quinolina, lo que le confiere propiedades químicas y biológicas distintas. Su combinación de un grupo fluorofenilo y grupos metoxi lo convierte en un compuesto versátil para diversas aplicaciones .
Propiedades
Fórmula molecular |
C17H14FNO2 |
|---|---|
Peso molecular |
283.30 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C17H14FNO2/c1-20-16-8-12-7-13(11-3-5-14(18)6-4-11)10-19-15(12)9-17(16)21-2/h3-10H,1-2H3 |
Clave InChI |
UKJTWBAIJVXDSM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


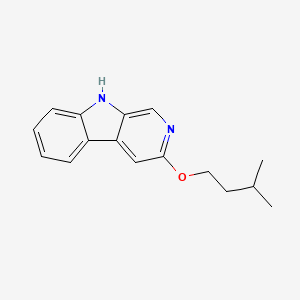

![3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)
